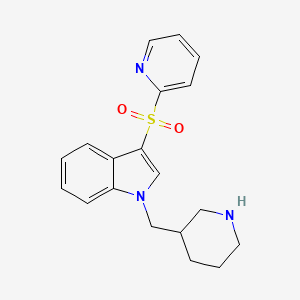
1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a unique combination of indole, piperidine, and pyridine sulfonyl groups, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a precursor such as aniline, the indole core can be synthesized through Fischer indole synthesis.
Attachment of Piperidinylmethyl Group: This step may involve the alkylation of the indole nitrogen with a piperidinylmethyl halide under basic conditions.
Introduction of Pyridinylsulfonyl Group: The final step could involve the sulfonylation of the indole ring with a pyridinylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridinylsulfonyl group can be reduced to form corresponding sulfides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to changes in cellular processes. The piperidinylmethyl and pyridinylsulfonyl groups may enhance binding affinity or selectivity for specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
- 1H-Indole, 1-(3-piperidinylmethyl)-3-(3-pyridinylsulfonyl)-
- 1H-Indole, 1-(3-piperidinylmethyl)-3-(2-thiazolylsulfonyl)-
Uniqueness
1H-Indole, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- is unique due to the specific positioning of the piperidinylmethyl and pyridinylsulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
651335-34-1 |
|---|---|
Formule moléculaire |
C19H21N3O2S |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
1-(piperidin-3-ylmethyl)-3-pyridin-2-ylsulfonylindole |
InChI |
InChI=1S/C19H21N3O2S/c23-25(24,19-9-3-4-11-21-19)18-14-22(13-15-6-5-10-20-12-15)17-8-2-1-7-16(17)18/h1-4,7-9,11,14-15,20H,5-6,10,12-13H2 |
Clé InChI |
WWIVSOQKEVPDOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12527437.png)

![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
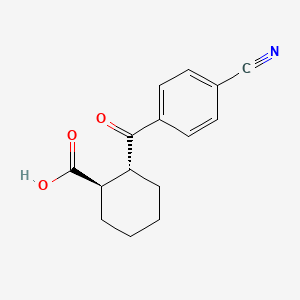
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
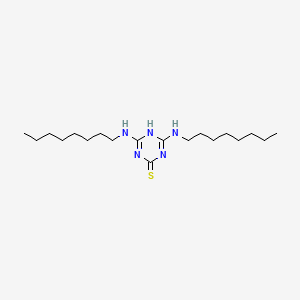
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
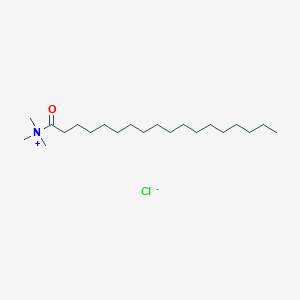
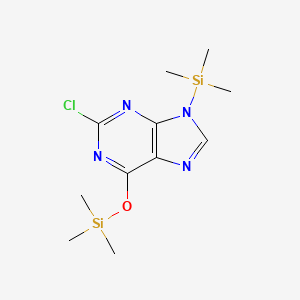
![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
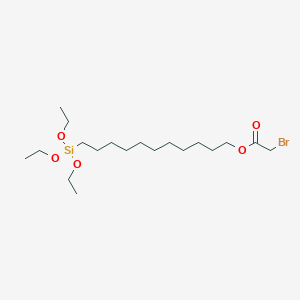
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
